molecular formula C13H16N4O2 B11518450 N-(2,6-Dimethylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

N-(2,6-Dimethylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B11518450
M. Wt: 260.29 g/mol
InChI Key: GGGGUOGFSZHRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the aromatic amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-N-phenylamine
  • N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-N-(2,4-dimethylphenyl)amine
  • N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-N-(3,5-dimethylphenyl)amine

Uniqueness

N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)-N-(2,6-DIMETHYLPHENYL)AMINE is unique due to its specific substitution pattern on the triazine ring and the aromatic amine group. This unique structure can impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16N4O2/c1-8-6-5-7-9(2)10(8)14-11-15-12(18-3)17-13(16-11)19-4/h5-7H,1-4H3,(H,14,15,16,17)

InChI Key

GGGGUOGFSZHRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.